molecular formula C23H15N3O4S B2606740 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 391866-82-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2606740
CAS No.: 391866-82-3
M. Wt: 429.45
InChI Key: VHFYWFQGRYVXEG-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a hybrid compound designed for pharmaceutical research, integrating two pharmaceutically active scaffolds. The benzo[d]thiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Scientific literature indicates that derivatives containing this moiety exhibit a broad spectrum of pharmacological properties, functioning as potential antifungal, antitubercular, antimalarial, and anticonvulsant agents, and have also shown promise in anticancer research . The second key component, the 1,3-dioxoisoindolin-2-yl acetamide fragment, has been specifically investigated for its central nervous system (CNS) activity. Studies on compounds featuring this subunit have demonstrated significant potential as anticonvulsant agents, showing protection in maximal electroshock seizure (MES) models, which is indicative of an ability to inhibit the seizure spread . The strategic fusion of these two motifs in a single molecule creates a novel chemical entity intended for the exploration of structure-activity relationships and the development of new therapeutic leads, particularly in the areas of neurology and oncology. Researchers can utilize this compound as a key intermediate or a biological probe to investigate multi-target mechanisms of action and efficacy in relevant in vitro and in vivo models.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4S/c27-18-10-9-13(11-16(18)21-25-17-7-3-4-8-19(17)31-21)24-20(28)12-26-22(29)14-5-1-2-6-15(14)23(26)30/h1-11,27H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFYWFQGRYVXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the hydroxyphenyl group: This step involves the coupling of the benzo[d]thiazole intermediate with a hydroxyphenyl derivative, often through a Suzuki-Miyaura cross-coupling reaction.

    Attachment of the isoindolinone structure: The final step involves the acylation of the hydroxyphenyl-benzo[d]thiazole intermediate with an isoindolinone derivative, typically using an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Halogenated or nitrated hydroxyphenyl derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide

  • Structure : Replaces the 4-hydroxyphenyl group with a thioether-linked benzo[d]thiazole.
  • Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity but enhances lipophilicity. Synthesized via refluxing phthalic anhydride with 2-(benzo[d]thiazol-2′-ylthio)acetohydrazide in acetic acid .

N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindolin-2-yl)acetamide

  • Structure : Substitutes the hydroxyphenyl with a biphenylyl-thiazol group.
  • Properties : Increased steric bulk and π-conjugation enhance binding to hydrophobic pockets in enzymatic targets.
  • Activity : Likely optimized for kinase inhibition due to the biphenyl group’s affinity for ATP-binding domains .

Derivatives with Modified Substituents

2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

  • Structure: Features a trifluoromethyl group on the benzo[d]thiazole and a pyrimidinone substituent.
  • Properties : The electron-withdrawing CF₃ group enhances metabolic stability and target affinity.
  • Activity : Identified as a CK1-specific inhibitor, highlighting the role of fluorine in improving pharmacokinetics .

N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

  • Structure: Replaces dioxoisoindolin with a dihydroisoquinoline group.
  • Activity: Exhibits dual MAO-B and BChE inhibition (IC₅₀ < 1 μM), suggesting that the dihydroisoquinoline moiety enhances cross-target engagement compared to the dioxoisoindolin variant .

Functional Group Impact on Physicochemical Properties

Compound Key Substituent Solubility Fluorescence Biological Activity
Target Compound 4-Hydroxyphenyl Moderate Yes (λₑₘ >500 nm) MAO-B/BChE inhibition
2-(Benzo[d]thiazol-2′-ylthio) derivative Thioether Low No Anti-inflammatory
Biphenylyl-thiazol analogue Biphenyl Very low No Kinase inhibition
Trifluoromethyl derivative CF₃ Moderate No CK1 inhibition

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and anti-cancer properties. This article synthesizes current research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C20H15N3O2S
  • Molecular Weight : 361.42 g/mol
  • CAS Number : 202190-80-5
  • PubChem ID : 135742005

Acetylcholinesterase Inhibition

One of the primary areas of research focuses on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

  • In vitro Studies : A study reported that compounds similar to this compound demonstrated significant AChE inhibitory activity with IC50 values around 2.7 µM for closely related structures .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This pathway suggests a potential for use in cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications to the molecular structure can significantly influence its biological activity.

ModificationEffect on Activity
Hydroxyl Group at Position 4Enhances AChE inhibition
Benzo[d]thiazole RingIncreases cytotoxicity against cancer cells
Dioxoisoindolin GroupContributes to overall stability and bioactivity

Neuroprotective Effects

A case study explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that treatment with AChE inhibitors led to improved memory retention and reduced neuronal loss in animal models .

Antidiabetic Activity

Another study evaluated a related compound's effect on diabetes management. The compound demonstrated significant inhibition of alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism. The findings suggest potential applications in managing blood sugar levels .

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